molecular formula C14H14N2O2 B2507072 Isoxazol-5-yl(3-phenylpyrrolidin-1-yl)methanone CAS No. 1210209-88-3

Isoxazol-5-yl(3-phenylpyrrolidin-1-yl)methanone

Cat. No.: B2507072
CAS No.: 1210209-88-3
M. Wt: 242.278
InChI Key: DPUAWVNPAOZTRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoxazol-5-yl(3-phenylpyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.278. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

A study by (Radhika, Vijay, Harinadha, & Madhavareddy, 2020) detailed the design, synthesis, and biological evaluation of pyrazoline incorporated isoxazole derivatives. These compounds were synthesized and characterized, then docked with human DHFR, showing potent anticancer activity against human breast cancer cell lines MCF-7 and MDA-MB-231 through MTT assay. Notably, one compound exhibited significant activity with IC50 values ranging from 3–4 μg/mL and also showed notable antitubercular activity.

Antibacterial and Antifungal Agents

In a study conducted by (Sanjeeva, Narendra, & Venkata, 2022), novel 1,5-disubstituted pyrazole and isoxazole derivatives were synthesized and screened for their antibacterial and antifungal activities. The synthesized compounds exhibited good antibacterial and antifungal activity against various strains such as S. aureus, E. coli, B. subtilis, P. aeruginosa, S. pyogenes, T. viride, A. flavus, A. brasillansis, and C. albicans.

Bioactivation Pathway Elucidation

A novel bioactivation pathway of a 3,4-unsubstituted isoxazole in human liver microsomes was elucidated by (Yu, Folmer, Hoesch, Doherty, Campbell, & Burdette, 2011). The study demonstrated the enzyme-catalyzed cleavage of the isoxazole ring, leading to the formation of a glutathione adduct of a cyanoacrolein derivative after isoxazole ring opening, highlighting the potential metabolic pathways in drug development and toxicity studies.

Liquid Crystal Properties

The synthesis and characterization of new pyrazole and isoxazole derivatives as potential liquid crystal materials were explored by (Zhao, Guo, Chen, & Bian, 2013). These compounds displayed liquid crystal behaviors over a wide mesophase range, indicating their potential for application in liquid crystal display technologies.

Mechanism of Action

Properties

IUPAC Name

1,2-oxazol-5-yl-(3-phenylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-14(13-6-8-15-18-13)16-9-7-12(10-16)11-4-2-1-3-5-11/h1-6,8,12H,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUAWVNPAOZTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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